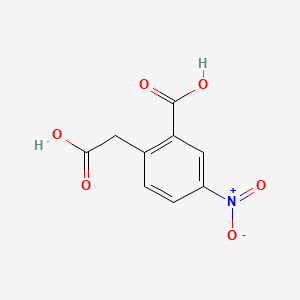

2-(Carboxymethyl)-5-nitrobenzoic acid

Descripción general

Descripción

2-(Carboxymethyl)-5-nitrobenzoic acid is a compound that is structurally related to various nitrobenzoic acids, which have been extensively studied due to their interesting chemical and physical properties. These compounds are characterized by the presence of a nitro group and a carboxylic acid group attached to a benzene ring, which significantly influence their reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of compounds related to this compound often involves the functionalization of the benzene ring with nitro and carboxylic acid groups. For example, 2-carbamoyl-4-nitrobenzoic acid is prepared through alkaline hydrolysis of 4-nitrophthalimide . Similarly, 2-nitro-5-thiocyanatobenzoic acid can be used as a reagent to convert thiol groups into S-cyano derivatives, indicating its potential as a synthetic intermediate .

Molecular Structure Analysis

The molecular structure of nitrobenzoic acids is characterized by the arrangement of nitro and carboxylic acid groups on the benzene ring. The crystal and molecular structures of these compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, have been determined using X-ray diffraction methods. These structures reveal the presence of hydrogen bonding and other intermolecular interactions that influence the overall molecular conformation and stability . QTAIM analysis has also been used to quantify inter- and intramolecular interactions in crystalline 2-nitrobenzoic acid, providing insights into the nature of the bonds within the molecule .

Chemical Reactions Analysis

The reactivity of nitrobenzoic acids is influenced by the electron-withdrawing effects of the nitro group and the acidity of the carboxylic acid group. These groups can participate in various chemical reactions, such as the formation of S-cyano derivatives from thiocyanate compounds . Additionally, the carboxylic acid group can engage in hydrogen bonding, as seen in the formation of dimers and other supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acids are closely related to their molecular structure. The presence of strong electron-withdrawing groups like the nitro group affects the vibrational spectra of these molecules, as evidenced by IR, Raman, and NMR spectroscopy studies . The crystal structures of these acids also reveal various hydrogen bonding interactions, which can lead to the formation of supramolecular architectures and influence the compound's solubility and melting point . Thermal properties and solid-state voltammetry provide additional information on the stability and electrochemical behavior of these compounds .

Aplicaciones Científicas De Investigación

Biochemical Applications

One of the primary applications of compounds closely related to 2-(Carboxymethyl)-5-nitrobenzoic acid is in the quantification and study of sulfhydryl groups in biological materials. For example, Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB) has been synthesized and shown to be useful for the determination of sulfhydryl groups, highlighting its significance in biochemistry for studying protein structure and function (Ellman, 1959). Furthermore, Ellman’s reagent has been widely used for the quantitation of thiols in peptides and proteins, which underscores the potential of structurally related compounds like this compound in similar biochemical assays (Aitken & Learmonth, 2009).

Organic Synthesis

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(carboxymethyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)3-5-1-2-6(10(15)16)4-7(5)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIFWNXJOHQQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2517855.png)

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2517862.png)

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)

![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)